ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-5-yl)propanoate
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Overview
Description
Ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-5-yl)propanoate is a chemical compound that features a pyrazole ring substituted with difluoromethyl and methyl groups.
Preparation Methods
The synthesis of ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-5-yl)propanoate typically involves the reaction of ethyl difluoroacetoacetate with methyl hydrazine. The reaction conditions often include the use of acetic anhydride and triethyl orthoformate to facilitate the formation of the pyrazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
Ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-5-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-5-yl)propanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-5-yl)propanoate involves its interaction with specific molecular targets. For instance, its derivatives can inhibit enzymes like succinate dehydrogenase, disrupting metabolic pathways in fungi and other organisms . The compound’s structure allows it to bind effectively to these targets, leading to its biological effects.
Comparison with Similar Compounds
Ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-5-yl)propanoate can be compared with other similar compounds, such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound also features a pyrazole ring with difluoromethyl and methyl groups but differs in its functional groups and applications.
Pyrapropoyne: Another compound with similar structural motifs but different biological activities and uses.
Flubeneteram: A compound under development with similar applications in agrochemicals.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C9H12F2N2O2 |
---|---|
Molecular Weight |
218.20 g/mol |
IUPAC Name |
ethyl 3,3-difluoro-3-(2-methylpyrazol-3-yl)propanoate |
InChI |
InChI=1S/C9H12F2N2O2/c1-3-15-8(14)6-9(10,11)7-4-5-12-13(7)2/h4-5H,3,6H2,1-2H3 |
InChI Key |
OQZFTTGWUIPITF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=NN1C)(F)F |
Origin of Product |
United States |
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